3-Amino-4-cyclopropylbenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-amino-4-cyclopropylbenzoic acid |
InChI |
InChI=1S/C10H11NO2/c11-9-5-7(10(12)13)3-4-8(9)6-1-2-6/h3-6H,1-2,11H2,(H,12,13) |
InChI Key |
XMQUDBZCBYNMFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies and Route Design
Retrosynthetic Analysis for 3-Amino-4-cyclopropylbenzoic Acid
Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials.
The primary disconnections for this compound involve the carbon-carbon bond of the cyclopropyl (B3062369) group and the carbon-nitrogen bond of the amino group, as well as the carboxylic acid functional group.
A logical retrosynthetic approach would involve the following key disconnections:
C-N Bond Disconnection: The amino group can be introduced late in the synthesis via the reduction of a nitro group. This points to 4-cyclopropyl-3-nitrobenzoic acid as a key intermediate. This strategy is advantageous as the nitro group is a strong deactivating group, which can influence the regioselectivity of earlier reactions.
C-C (Cyclopropyl) Bond Disconnection: The cyclopropyl group can be formed through a cyclopropanation reaction on an alkene precursor. This suggests a precursor such as 4-vinyl-3-nitrobenzoic acid or a related derivative.
Carboxylic Acid Functionalization: The benzoic acid moiety can be derived from the oxidation of a methyl group on a toluene (B28343) precursor. youtube.com This leads to precursors like 4-cyclopropyl-3-nitrotoluene .
Based on these disconnections, a plausible retrosynthetic pathway is outlined below:
Figure 1: Retrosynthetic Analysis of this compound
The introduction of the cyclopropane (B1198618) ring is a critical step in the synthesis. Several methods for cyclopropanation of alkenes are available, each with its own advantages and disadvantages. wikipedia.orgmasterorganicchemistry.com
Simmons-Smith Reaction: This classic method utilizes a carbenoid, typically iodomethylzinc iodide, generated from diiodomethane (B129776) and a zinc-copper couple. youtube.com It is a reliable method for the cyclopropanation of a wide range of alkenes and is known for its stereospecificity. masterorganicchemistry.comyoutube.com
Diazo Compounds: The reaction of diazo compounds, such as diazomethane, with alkenes can form cyclopropanes. wikipedia.orgnih.gov This often proceeds through a 1,3-dipolar cycloaddition to form a pyrazoline, which then eliminates nitrogen gas upon heating or photolysis to yield the cyclopropane. wikipedia.org Metal catalysts can also be employed to facilitate this transformation. ethz.ch
Corey-Chaykovsky Reaction: This method involves the reaction of an enone with dimethylsulfoxonium methylide to form a cyclopropane. ethz.ch
The choice of cyclopropanation method will depend on the specific substrate and the desired reaction conditions. For the synthesis of this compound, a Simmons-Smith or a related carbenoid-based cyclopropanation would be a robust choice for the conversion of a vinyl-substituted benzene (B151609) ring.
Achieving the desired 3-amino-4-cyclopropyl substitution pattern on the benzoic acid core presents a significant regiochemical challenge. The directing effects of the substituents on the aromatic ring must be carefully considered during the synthetic design.
The carboxyl group is a meta-directing deactivator.
The amino group is a strong ortho, para-directing activator.
The cyclopropyl group is an ortho, para-directing activator.
A nitro group is a strong meta-directing deactivator.
Starting with an unsubstituted benzoic acid and attempting to introduce the amino and cyclopropyl groups directly would likely lead to a mixture of isomers that are difficult to separate. A more strategic approach involves introducing the substituents in a stepwise manner, taking advantage of their directing effects.
For instance, starting with 4-methylbenzoic acid, nitration would be directed to the 3-position due to the para-directing effect of the methyl group and the meta-directing effect of the carboxylic acid. Subsequent functionalization of the methyl group to an alkene followed by cyclopropanation and reduction of the nitro group would lead to the desired product.
Classical Synthetic Approaches
Based on the retrosynthetic analysis, several synthetic routes can be devised. These can be broadly categorized into linear and convergent strategies.
A linear synthesis involves the sequential modification of a starting material to build the target molecule. A potential linear synthesis of this compound is detailed below. This approach often involves a greater number of steps but can be easier to optimize on a smaller scale. truman.edu
Scheme 1: A Potential Linear Synthetic Route
Nitration: 4-Methylbenzoic acid is nitrated to yield 4-methyl-3-nitrobenzoic acid.
Esterification: The carboxylic acid is protected as a methyl ester to prevent side reactions in subsequent steps.
Benzylic Bromination: The methyl group is brominated using N-bromosuccinimide (NBS) and a radical initiator.
Elimination: The resulting benzyl (B1604629) bromide is treated with a base to form the corresponding styrene (B11656) derivative.
Cyclopropanation: The alkene is converted to the cyclopropane using a suitable method like the Simmons-Smith reaction.
Hydrolysis and Reduction: The ester is hydrolyzed back to the carboxylic acid, and the nitro group is reduced to an amine to afford the final product.
Convergent syntheses involve the preparation of key fragments of the target molecule separately, which are then combined in the later stages. This approach can be more efficient for large-scale synthesis as it allows for the parallel production of intermediates. nih.gov
A convergent approach to this compound could involve the synthesis of two key fragments: a suitably functionalized aromatic piece and the cyclopropyl group donor.
Scheme 2: A Potential Convergent Synthetic Route
Fragment A Synthesis: A boronic acid derivative of the protected aminobenzoic acid is prepared. For example, 3-amino-4-bromobenzoic acid could be protected and then converted to the corresponding boronic acid.
Fragment B Synthesis: Cyclopropylboronic acid or a related organometallic cyclopropyl reagent is prepared.
Coupling Reaction: The two fragments are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling.
Deprotection: The protecting groups are removed to yield the final product.
Advanced Synthetic Techniques
Transition-Metal Catalyzed Coupling Reactions for Cyclopropyl Moiety Introduction
The installation of the cyclopropyl group onto the aromatic ring is a critical step in the synthesis of this compound. Transition-metal catalysis offers powerful tools for this transformation, often proceeding through the formation of carbon-carbon bonds with high efficiency and selectivity.
Palladium-catalyzed reactions are prominent in this area. For instance, a common strategy involves the coupling of a pre-functionalized benzoic acid derivative, such as a 4-halobenzoic acid, with a cyclopropylating agent. Palladium(0) catalysts, in conjunction with appropriate ligands, can facilitate the C–H bond functionalization of cyclopropane itself for coupling, though this is a challenging transformation. rsc.org More commonly, cyclopropylboronic acids or related organometallics are used in Suzuki-Miyaura coupling reactions with an appropriately substituted halo-aminobenzoic acid precursor.
Another approach involves the C–H activation/functionalization of a pre-existing cyclopropane ring, which can then be coupled with a suitable aromatic partner. nih.gov Palladium catalysts have been shown to mediate the intramolecular hydrocyclopropanylation of alkynes to form cyclopropane-fused lactams, demonstrating the power of this approach in building complex cyclic systems. nih.gov While not a direct route to the target molecule, these methods showcase the capability of palladium to activate C(sp³)–H bonds in cyclopropyl rings, a key step that could be adapted for this synthesis. nih.gov Similarly, palladium-catalyzed remote C(sp³)–H chlorination of alkenes highlights the ability to functionalize specific positions in an alkyl chain, a concept adaptable to a cyclopropyl precursor. nih.gov
The following table summarizes representative transition-metal catalyzed reactions relevant to the formation of the cyclopropyl-aryl bond.
| Catalyst System | Reactants | Reaction Type | Relevance |
| Pd(0) / Ligand | 4-Halo-3-aminobenzoic acid derivative + Cyclopropylboronic acid | Suzuki-Miyaura Coupling | Direct introduction of the cyclopropyl group onto a pre-formed aminobenzoic acid scaffold. |
| Pd(OAc)₂ / Ligand | 3-Amino-4-bromobenzoic acid + Cyclopropylating agent | Cross-Coupling | A plausible route where the cyclopropyl moiety is introduced onto a commercially available or readily synthesized precursor. |
| Rh(II) catalysts | Diazo compounds + Substituted styrene | Cyclopropanation | A method to form the cyclopropyl ring on a precursor molecule, which would then be further functionalized. |
This table is illustrative and based on general principles of transition-metal catalysis.
Chemo- and Regioselective Amination and Carboxylation Protocols
Regioselective Amination: If starting with 4-cyclopropylbenzoic acid, the introduction of the amino group at the C3 position is a key challenge. A common method involves the nitration of the aromatic ring, followed by reduction. The cyclopropyl group and the carboxylic acid group are both ortho-, para-directing. However, the carboxylic acid is a deactivating group, while the cyclopropyl group is activating, which can lead to a mixture of products. Careful control of reaction conditions is necessary to favor nitration at the position ortho to the cyclopropyl group and meta to the carboxyl group. Subsequent reduction of the nitro group, typically using catalytic hydrogenation (e.g., H₂/Pd-C) or metal reductants (e.g., SnCl₂, Fe/HCl), yields the desired 3-amino group. Photocatalysis has also emerged as a method for the direct amination of arenes, offering a pre-functionalization-free alternative. nih.gov
Regioselective Carboxylation: An alternative strategy begins with a 3-amino-4-cyclopropylaniline derivative. Introducing the carboxyl group can be achieved through various methods. One powerful technique is directed ortho-metalation (DoM). organic-chemistry.orgsemanticscholar.orgbohrium.comrsc.org In this approach, a directing group on the ring (often the amino group, which may require protection) directs a strong base (like an organolithium reagent) to deprotonate the specific ortho position. organic-chemistry.orgsemanticscholar.orgbohrium.comrsc.org The resulting aryllithium species can then be trapped with an electrophilic carbon source, such as carbon dioxide (CO₂), to install the carboxylic acid group with high regioselectivity. semanticscholar.orgrsc.org The carboxylic acid group itself can act as a directing group in some instances. organic-chemistry.orgsemanticscholar.orgbohrium.comrsc.org Palladium-catalyzed aminocarbonylation, using carbon monoxide sources like chloroform (B151607), presents another advanced method for installing amide functionalities, which can be subsequently hydrolyzed to the carboxylic acid. rsc.org
| Method | Starting Material | Key Reagents | Selectivity Principle |
| Nitration/Reduction | 4-Cyclopropylbenzoic acid | HNO₃/H₂SO₄; then Fe/HCl or H₂/Pd-C | Electronic effects of existing substituents directing the incoming nitro group. |
| Directed ortho-Metalation | Protected 2-cyclopropylaniline | n-BuLi, TMEDA; then CO₂ | The directing group forces metalation (and subsequent carboxylation) at the adjacent ortho position. organic-chemistry.orgsemanticscholar.org |
| Buchwald-Hartwig Amination | 3-Bromo-4-cyclopropylbenzoic acid | Amine source, Pd catalyst, ligand | Cross-coupling reaction to form the C-N bond at a pre-functionalized position. |
| Photocatalytic Amination | 4-Cyclopropylbenzoic acid | Alkyl amine, photocatalyst | Direct C-H amination without prior functionalization of the aromatic ring. nih.gov |
Precursor Synthesis and Derivatization Routes
Synthesis of Key Halogenated Benzoate (B1203000) Intermediates
The synthesis of halogenated benzoic acid derivatives serves as a crucial entry point for introducing further functionalization. These intermediates are often prepared through electrophilic aromatic substitution reactions. For instance, the synthesis of α-halogenated α-aryl-β-amino acid derivatives can be achieved through the ammonium-salt-catalyzed asymmetric α-halogenation of isoxazolidin-5-ones, highlighting a sophisticated method for introducing halogens into complex molecular scaffolds. nih.gov
While direct halogenation of benzoic acid itself can be challenging due to the deactivating nature of the carboxylic acid group, using benzoate esters can provide better control. The synthesis often begins with a commercially available substituted benzoate, which is then halogenated. The choice of halogenating agent and reaction conditions is critical to ensure regioselectivity, placing the halogen at the desired position on the aromatic ring.
Cyclopropanation Reactions on Aromatic Substrates
The introduction of a cyclopropyl group onto an aromatic ring is a key and often challenging step due to the loss of aromaticity required during the reaction. nih.gov Several methods have been developed for this transformation, typically involving the reaction of an alkene with a carbene or carbenoid. libretexts.org
Metal-catalyzed cyclopropanation is a common and effective approach. wikipedia.org These reactions often utilize a transition metal to mediate the transfer of a carbene fragment from a diazo compound to an alkene. wikipedia.org
Key Cyclopropanation Methods:
Simmons-Smith Reaction: This classic method uses a carbenoid, typically iodomethylzinc iodide formed from diiodomethane and a zinc-copper couple, to convert alkenes to cyclopropanes. wikipedia.org
Catalysis with Diazo Compounds: Transition metals like rhodium, copper, and cobalt are effective catalysts for the cyclopropanation of olefins using diazo compounds. wikipedia.orgorganic-chemistry.org For example, rhodium carboxylate complexes are common catalysts for these reactions. wikipedia.org Gold-catalyzed reactions have also been shown to achieve the cyclopropanation of benzene rings using α-oxo gold carbene intermediates, avoiding the use of hazardous diazo substrates. nih.gov
From Chloroform: Dichlorocarbene (B158193), generated in situ from chloroform and a strong base like potassium hydroxide (B78521), can react with alkenes to form dichlorocyclopropanes. libretexts.org
| Method | Reagents | Catalyst | Key Features |
| Simmons-Smith | Diiodomethane, Zinc-Copper Couple | None | Forms a zinc carbenoid; stereospecific syn-addition. wikipedia.org |
| Diazo Compound Catalysis | Diazoacetates, Diazoalkanes | Rhodium(II) complexes, Copper, Cobalt(II) porphyrin | Highly versatile; can be made enantioselective. wikipedia.orgorganic-chemistry.org |
| Gold-Catalyzed | Propargyl Benzyl Ethers | Gold complexes | Generates α-oxo gold carbenes; avoids hazardous diazo compounds. nih.gov |
| Dichlorocarbene Generation | Chloroform, Potassium Hydroxide | None | Generates dichlorocarbene in situ. libretexts.org |
Reductive Amination Strategies for Amine Introduction
Introducing an amino group onto the benzoic acid framework can be accomplished through several strategies. A prevalent method involves the reduction of a nitro group that was previously introduced onto the aromatic ring. This nitro-to-amine transformation is a reliable and high-yielding reaction. A typical precursor for this step would be a 4-substituted-3-nitrobenzoic acid ester. The reduction can be carried out using various reagents. For example, the reduction of ethyl 4-(2-hydroxyethylamino)-3-nitro-benzoate using palladium on carbon with ammonium (B1175870) formate (B1220265) as a hydrogen donor efficiently yields the corresponding 3-amino derivative. nih.gov
Another advanced approach is the direct C-H amination of benzoic acids. For instance, a mild iridium-catalyzed ortho-selective C-H amination has been developed for the late-stage functionalization of complex benzoic acid derivatives. nih.gov Reductive amination can also refer to the reaction of an amine with a carboxylic acid, which proceeds through a two-step process involving a silane-mediated amidation followed by a zinc-catalyzed reduction of the resulting amide. nih.gov
| Strategy | Precursor Functional Group | Common Reagents | Notes |
| Nitro Group Reduction | Nitro (-NO₂) | Pd/C, H₂; SnCl₂, HCl; Ammonium Formate | A very common and reliable method for aromatic amines. nih.gov |
| Direct C-H Amination | C-H bond | Iridium catalyst, Sulfonamide source | Allows for late-stage functionalization. nih.gov |
| Reductive Alkylation | Carboxylic Acid (-COOH) | Amine, Phenylsilane, Zn(OAc)₂ | Forms an amide intermediate which is then reduced. nih.gov |
Hydrolysis Methods for Carboxylic Acid Formation
The final step in the synthesis is typically the hydrolysis of a benzoate ester to the free carboxylic acid. This transformation can be achieved under either acidic or basic conditions. libretexts.orglibretexts.org
Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification. The ester is heated with an excess of water in the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. libretexts.orgchemguide.co.uk The reaction is an equilibrium process, and using a large excess of water drives it toward the formation of the carboxylic acid and alcohol. chemguide.co.ukmnstate.edu The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water, proton transfer, and elimination of the alcohol. libretexts.org
Base-Promoted Hydrolysis (Saponification): This is often the preferred method as the reaction is irreversible. chemguide.co.uk The ester is heated with a strong base, such as sodium hydroxide or potassium hydroxide. libretexts.org The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. masterorganicchemistry.com This leads to the formation of a tetrahedral intermediate, which then expels the alkoxide leaving group. The resulting carboxylic acid is immediately deprotonated by the base in the reaction mixture to form a carboxylate salt. masterorganicchemistry.com A final acidification step is required to protonate the carboxylate salt and yield the neutral carboxylic acid. masterorganicchemistry.com
| Hydrolysis Type | Reagents | Key Characteristics | Final Product (before workup) |
| Acid-Catalyzed | Dilute H₂SO₄ or HCl, Water | Reversible; requires excess water to favor products. libretexts.orgchemguide.co.uk | Carboxylic Acid + Alcohol |
| Base-Promoted (Saponification) | NaOH or KOH, Water | Irreversible; reaction goes to completion. chemguide.co.ukmasterorganicchemistry.com | Carboxylate Salt + Alcohol |
Chemical Reactivity and Transformation Pathways
Reactions Involving the Carboxylic Acid Functional Group
The carboxylic acid moiety is a versatile functional group that can undergo a variety of transformations, including esterification, amide bond formation, and decarboxylation. The reactivity of the carboxylic acid in 3-Amino-4-cyclopropylbenzoic acid is influenced by the electronic effects of the amino and cyclopropyl (B3062369) groups on the benzene (B151609) ring.
Esterification and Amide Bond Formation Mechanisms
Esterification: The conversion of a carboxylic acid to an ester, known as esterification, is a fundamental reaction in organic synthesis. nih.gov A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. youtube.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. pearson.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester. For amino acids, the reaction can be carried out by treating the amino acid with an alcohol saturated with a dry acid like HCl. nih.gov
In the case of this compound, direct esterification under acidic conditions is feasible. However, the presence of the basic amino group means it will also be protonated under these conditions.
Amide Bond Formation: The formation of an amide bond is a crucial transformation, particularly in the synthesis of peptides and pharmaceuticals. researchgate.net Direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. nih.gov Therefore, the carboxylic acid must first be "activated." This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group. luxembourg-bio.com Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. luxembourg-bio.comgoogle.com The activated carboxylic acid, often an O-acylisourea intermediate, is then readily attacked by the nucleophilic amine to form the amide bond. luxembourg-bio.com
For this compound, the carboxylic acid can be activated using standard coupling agents to facilitate amide bond formation with various amines.
| Reaction | Reagents | General Conditions | Product Type |
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄, HCl) | Reflux | Ester |
| Amide Coupling | Amine, Coupling Agent (e.g., EDC, DCC), Additive (e.g., HOBt) | Room temperature, inert solvent (e.g., DMF, DCM) | Amide |
This table presents generalized conditions for esterification and amide bond formation applicable to aromatic carboxylic acids like this compound.
Decarboxylation Pathways
Decarboxylation is the removal of a carboxyl group, typically with the release of carbon dioxide. wikipedia.org Simple aromatic carboxylic acids are generally resistant to decarboxylation, requiring harsh conditions. However, the reaction is facilitated by the presence of electron-withdrawing groups at the ortho or para positions, which can stabilize the resulting carbanion intermediate. wikipedia.org For aminobenzoic acids, decarboxylation can be achieved under specific conditions, sometimes catalyzed by aldehydes. stackexchange.com The decarboxylation of β-keto acids and malonic acids occurs more readily through a cyclic transition state upon heating. masterorganicchemistry.com
Given that this compound does not possess a β-keto group or strong electron-withdrawing groups in the optimal positions, its decarboxylation would likely require high temperatures or specific catalytic systems. wikipedia.orgstackexchange.com
Activation Strategies for Carboxylic Acid Reactivity
To enhance the reactivity of carboxylic acids for nucleophilic acyl substitution, they are often converted into more reactive derivatives. masterorganicchemistry.com This activation is the cornerstone of many synthetic transformations.
Common strategies include:
Conversion to Acyl Halides: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can convert carboxylic acids into highly reactive acyl chlorides. These can then readily react with a wide range of nucleophiles.
Conversion to Acid Anhydrides: Carboxylic acids can be converted to symmetric or mixed anhydrides. Anhydrides are also effective acylating agents.
Use of Coupling Reagents: As mentioned for amide bond formation, coupling reagents generate highly reactive intermediates in situ, which are then consumed by the nucleophile. nih.gov
These standard activation strategies are applicable to this compound, although the presence of the amino group may necessitate protection, especially when using harsh reagents like thionyl chloride, to prevent unwanted side reactions.
| Activating Reagent | Intermediate Formed | Typical Subsequent Reaction |
| Thionyl Chloride (SOCl₂) | Acyl Chloride | Reaction with amines, alcohols, etc. |
| N,N'-Dicyclohexylcarbodiimide (DCC) | O-Acylisourea | Amide or ester formation |
| Ethoxyacetylene/Ruthenium catalyst | Vinyl Ester | Aminolysis to form amides |
This table outlines common activation strategies for carboxylic acids that could be applied to this compound.
Reactions Involving the Primary Amine Functional Group
The primary amino group attached to the aromatic ring is a key site of reactivity, primarily exhibiting nucleophilic character.
Nucleophilic Reactivity of the Amino Group
The lone pair of electrons on the nitrogen atom of the primary amino group makes it nucleophilic. It can react with a variety of electrophiles. The nucleophilicity of the amino group in this compound is influenced by the electronic properties of the benzene ring and its substituents. The carboxylic acid group, being electron-withdrawing, will slightly decrease the nucleophilicity of the amino group. Conversely, the cyclopropyl group is generally considered to be electron-donating to an aromatic ring, which would enhance the nucleophilicity of the amino group.
Typical reactions involving the nucleophilic amino group include acylation (to form amides, as a nucleophile), alkylation, and reactions with carbonyl compounds.
Formation of Imine and Enamine Intermediates
Imine Formation: Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. orgoreview.compressbooks.pub This reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. masterorganicchemistry.comlumenlearning.com Subsequent dehydration of the carbinolamine, facilitated by the acid catalyst, leads to the formation of the C=N double bond of the imine. pressbooks.pubmasterorganicchemistry.com The optimal pH for imine formation is generally mildly acidic (around 4-5), as sufficient acid is needed to protonate the hydroxyl group of the carbinolamine to make it a good leaving group (water), while at very low pH, the amine nucleophile would be fully protonated and thus non-nucleophilic. lumenlearning.comyoutube.com
The primary amino group of this compound can react with aldehydes and ketones under appropriate pH control to form the corresponding imine derivatives.
Enamine Formation: Enamines are typically formed from the reaction of secondary amines with aldehydes or ketones. wikipedia.orgmasterorganicchemistry.com The reaction with a primary amine, such as in this compound, will preferentially lead to the more thermodynamically stable imine. wikipedia.org The formation of an enamine would require the primary amine to be converted into a secondary amine first, for example, through an alkylation reaction.
| Reactant | Functional Group | Product | General Conditions |
| Aldehyde/Ketone | Primary Amine | Imine (Schiff Base) | Mildly acidic (pH 4-5) |
| Acyl Chloride/Anhydride (B1165640) | Primary Amine | Amide | Base to neutralize HCl byproduct |
This table summarizes the expected reactions of the primary amino group of this compound with carbonyl compounds and acylating agents.
Electrophilic Aromatic Substitution Reactions on the Benzoic Acid Core
The benzene ring of this compound is substituted with groups that exert competing electronic effects, which in turn govern the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The amino group (-NH₂) at the C-3 position is a potent activating group and a strong ortho-, para-director due to its ability to donate electron density to the ring through resonance. The cyclopropyl group at C-4 is also an activating group, capable of stabilizing an adjacent positive charge, and thus acts as an ortho-, para-director. stackexchange.com Conversely, the carboxylic acid group (-COOH) at C-1 is a deactivating group and a meta-director because of its electron-withdrawing inductive and resonance effects.
In a competitive scenario like this, the most powerful activating group typically dictates the position of incoming electrophiles. masterorganicchemistry.com Therefore, the amino group's directing influence is expected to be dominant. The positions ortho and para to the amino group are C-2, C-4, and C-6. The C-4 position is already occupied by the cyclopropyl group. Consequently, electrophilic substitution is most likely to occur at the C-2 and C-6 positions. The steric hindrance from the adjacent carboxylic acid and cyclopropyl groups might influence the relative rates of substitution at these two positions.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. nih.govnih.gov For instance, nitration would be expected to yield a mixture of 3-amino-4-cyclopropyl-2-nitrobenzoic acid and 3-amino-4-cyclopropyl-6-nitrobenzoic acid. The precise ratio of these products would depend on the specific reaction conditions.
| Reaction | Reagents | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | 3-Amino-4-cyclopropyl-2-nitrobenzoic acid, 3-Amino-4-cyclopropyl-6-nitrobenzoic acid |
| Bromination | Br₂, FeBr₃ | 2-Bromo-3-amino-4-cyclopropylbenzoic acid, 6-Bromo-3-amino-4-cyclopropylbenzoic acid |
| Chlorination | Cl₂, AlCl₃ | 2-Chloro-3-amino-4-cyclopropylbenzoic acid, 6-Chloro-3-amino-4-cyclopropylbenzoic acid |
| Sulfonation | Fuming H₂SO₄ | 3-Amino-4-cyclopropyl-2-sulfobenzoic acid, 3-Amino-4-cyclopropyl-6-sulfobenzoic acid |
Diazotization and Subsequent Transformations
The primary aromatic amino group at the C-3 position is a versatile handle for a variety of chemical transformations via the formation of a diazonium salt. masterorganicchemistry.com Treatment of this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C), would yield the corresponding diazonium salt, 3-carboxy-6-cyclopropylbenzenediazonium chloride. byjus.com
This diazonium salt can then be subjected to a range of subsequent reactions, most notably Sandmeyer and Schiemann reactions, to introduce a wide array of substituents in place of the original amino group. wikipedia.orgorganic-chemistry.org
Sandmeyer Reactions: These reactions utilize copper(I) salts to replace the diazonium group with various nucleophiles. wikipedia.org
Chlorination: Using CuCl, 3-chloro-4-cyclopropylbenzoic acid can be synthesized.
Bromination: With CuBr, 3-bromo-4-cyclopropylbenzoic acid is the expected product.
Cyanation: Treatment with CuCN would yield 3-cyano-4-cyclopropylbenzoic acid. The cyano group can be further hydrolyzed to a carboxylic acid, providing a route to dicarboxylic acid derivatives.
Schiemann Reaction: This reaction is a key method for introducing fluorine into an aromatic ring. The isolated diazonium tetrafluoroborate (B81430) salt, formed by treating the initial diazonium salt with fluoroboric acid (HBF₄), is thermally decomposed to yield 3-fluoro-4-cyclopropylbenzoic acid. wikipedia.orgquimicaorganica.orgchemistrylearner.com
Other transformations of the diazonium salt include:
Iodination: Reaction with potassium iodide (KI) gives 3-iodo-4-cyclopropylbenzoic acid.
Hydroxylation: Heating the diazonium salt in water leads to the formation of 3-hydroxy-4-cyclopropylbenzoic acid.
Deamination: Reduction with hypophosphorous acid (H₃PO₂) would remove the amino group, yielding 4-cyclopropylbenzoic acid.
These transformations highlight the synthetic utility of the amino group for creating a diverse range of substituted cyclopropylbenzoic acid derivatives. scirp.orgscirp.org
Reactivity of the Cyclopropyl Moiety
The cyclopropane (B1198618) ring, while generally considered an alkane, possesses unique reactivity due to its significant ring strain, estimated to be around 27 kcal/mol. libretexts.org This strain arises from angle distortion (C-C-C bond angles of 60° instead of the ideal 109.5°) and torsional strain. libretexts.org This inherent strain makes the cyclopropane ring susceptible to ring-opening reactions under various conditions.
Strain-Induced Reactivity and Ring-Opening Reactions
The cyclopropyl group attached to the benzene ring can undergo ring-opening reactions, particularly when activated by substituents on the ring or when treated with electrophilic reagents or under radical conditions. acs.orgrsc.orgrsc.org The presence of both an electron-donating group (the benzene ring itself, further activated by the amino group) and an electron-withdrawing group (the benzoic acid) on the same system can polarize the cyclopropane bonds, making it more susceptible to nucleophilic or electrophilic attack. nih.govresearchgate.netacs.org
For instance, treatment with strong acids could potentially lead to the protonation of the cyclopropane ring, followed by ring-opening to form a carbocation, which can then be trapped by a nucleophile. The regioselectivity of the ring-opening would be influenced by the electronic effects of the aromatic substituents.
Oxidative Transformations of the Cyclopropane Ring
The cyclopropane ring can be susceptible to oxidative cleavage. While specific studies on this compound are not prevalent, related systems like cyclopropanols are known to undergo oxidative ring-opening to form linear ketones. nih.gov Radical-induced oxidative ring-opening/cyclization cascades have also been reported for various cyclopropane derivatives. nih.gov These reactions often proceed via the formation of a radical intermediate, which then undergoes ring cleavage. Strong oxidizing agents could potentially cleave the cyclopropane ring in this compound, leading to the formation of various aliphatic or re-aromatized products, depending on the reaction conditions.
Mechanistic Investigations of Key Transformations
While specific mechanistic studies on this compound are limited, the mechanisms of its key transformations can be inferred from well-established organic chemistry principles.
Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The attack of the electrophile on the π-system of the benzene ring is the rate-determining step. The stability of the arenium ion determines the regioselectivity. For this compound, the arenium ions resulting from attack at the C-2 and C-6 positions are significantly stabilized by the strong electron-donating amino group, thus favoring substitution at these positions.
Diazotization: The reaction of the primary amino group with nitrous acid involves a series of proton transfers and dehydrations to form the N-nitrosamine, which then tautomerizes and eliminates water to yield the diazonium ion.
Sandmeyer Reaction: The mechanism is believed to involve a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt, generating an aryl radical and nitrogen gas. The aryl radical then abstracts a halogen or cyanide from the copper(II) species to form the final product and regenerate the copper(I) catalyst.
Cyclopropane Ring-Opening: Under acidic conditions, the mechanism likely involves protonation of one of the cyclopropane C-C bonds to form a carbocationic intermediate. This intermediate can then be attacked by a nucleophile. The regiochemistry of the ring opening is dictated by the stability of the resulting carbocation, which is influenced by the electronic effects of the substituents on the aromatic ring. rsc.org
Reaction Pathway Elucidation
The synthesis and subsequent reactions of this compound have been elucidated through various synthetic chemistry studies, primarily documented in patent literature focused on the development of kinase inhibitors.
Two main synthetic pathways for this compound have been described. The first route begins with methyl 4-iodo-3-nitrobenzoate. This starting material undergoes a palladium-catalyzed coupling reaction with vinyltributyltin, which is followed by a carbene addition to the newly introduced vinyl group to form the characteristic cyclopropyl ring. Subsequent chemical modifications involve the reduction of the nitro group to a primary amine, protection of this amine using a tert-butyloxycarbonyl (Boc) group, and finally, saponification of the methyl ester to yield the protected this compound. epo.org
A second pathway utilizes methyl 4-bromo-3-nitrobenzoate as the starting material. This compound is subjected to a Suzuki coupling reaction with cyclopropylboronic acid, catalyzed by a palladium complex, to introduce the cyclopropyl moiety. The synthesis is completed by the reduction of the nitro group to an amine and subsequent saponification of the ester to the carboxylic acid.
Once synthesized, this compound serves as a scaffold for further transformations. A common reaction involves the coupling of its amino group with alkoxyamines. This amide bond formation is typically facilitated by a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). epo.orggoogle.com This pathway is integral to the synthesis of a class of p38 kinase inhibitors. epo.orggoogle.comgoogle.com
Another explored transformation pathway is its use in mutasynthesis, a technique that introduces synthetic analogues of natural substrates into the biosynthetic machinery of a microorganism. In studies with Streptomyces hygroscopicus, an organism that produces the ansamycin (B12435341) antibiotic geldanamycin (B1684428), this compound was fed as a precursor analogue. The organism's enzymes processed the compound to a carbamoylated seco acid. However, the subsequent and crucial macrolactamisation step to form a geldanamycin analogue did not proceed. This halt in the reaction pathway was attributed to steric hindrance from the bulky cyclopropyl group at the ortho-position of the aniline (B41778) group, preventing the necessary enzymatic cyclization.
| Starting Material | Key Reagents | Intermediate/Product | Reaction Type |
|---|---|---|---|
| Methyl 4-iodo-3-nitrobenzoate | 1. Vinyltributyltin, Pd Catalyst 2. Carbene source 3. Reducing agent 4. Boc anhydride 5. Base (for saponification) | 3-(Boc-amino)-4-cyclopropylbenzoic acid | Multi-step Synthesis |
| Methyl 4-bromo-3-nitrobenzoate | 1. Cyclopropylboronic acid, Pd Catalyst 2. Reducing agent 3. Base (for saponification) | This compound | Suzuki Coupling and Reduction |
| This compound | Alkoxyamine, EDC | N-alkoxy-3-amino-4-cyclopropylbenzamide | Amide Coupling |
| This compound | Streptomyces hygroscopicus enzymes | Carbamoylated seco acid (pathway terminates) | Biotransformation (Mutasynthesis) |
Kinetic and Thermodynamic Studies
Based on a review of publicly available scientific literature and patent documents, detailed kinetic and thermodynamic studies specifically focused on the reactions of this compound have not been reported. The existing literature primarily describes synthetic routes and qualitative outcomes of its reactions. Quantitative data, such as reaction rate constants, activation energies, and thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) for its various transformations, are not available. Such studies would be valuable for optimizing reaction conditions and better understanding the reactivity profile of this compound.
Catalytic Effects on Reaction Selectivity and Efficiency
Catalysis plays a pivotal role in the synthesis and transformation of this compound, influencing both the efficiency of reactions and the selectivity of the products formed.
Palladium Catalysis: The synthesis of the core structure of this compound is heavily reliant on palladium catalysts. In one of the primary synthetic routes, a palladium-catalyzed cross-coupling reaction is employed to form the crucial carbon-carbon bond between the aromatic ring and the precursor to the cyclopropyl group. epo.org Specifically, catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are used to efficiently catalyze the Suzuki coupling between a bromo-substituted benzene ring and cyclopropylboronic acid. The choice of the palladium catalyst and ligands is critical for achieving high yields and selectivity in these cross-coupling reactions, which are fundamental to the efficient construction of the molecule's carbon skeleton.
| Reaction | Catalyst | Effect |
|---|---|---|
| Suzuki Coupling (Synthesis) | Palladium complexes (e.g., Pd(PPh₃)₄) | Enables efficient and selective C-C bond formation to create the cyclopropyl-aryl structure. |
| Stille Coupling (Synthesis) | Palladium complexes | Facilitates C-C bond formation between the iodo-substituted ring and an organotin reagent. epo.org |
| Amide Coupling | EDC (as a coupling agent/activator) | Activates the carboxylic acid for efficient amide bond formation with an amine. epo.orggoogle.com |
| Mutasynthesis (Macrolactamisation) | Streptomyces hygroscopicus Amide Synthase | Catalysis is inhibited, demonstrating high substrate selectivity. The reaction does not proceed to the cyclized product due to steric hindrance from the cyclopropyl group. |
Synthesis of Amide and Ester Derivatives
The amino and carboxylic acid groups of this compound are readily converted into amide and ester derivatives, respectively. These reactions are fundamental in organic synthesis and are widely employed to create libraries of compounds for various screening purposes.
Amide Synthesis: Amide bond formation is typically achieved by reacting the amino group with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride. masterorganicchemistry.com This nucleophilic acyl substitution reaction is often performed in the presence of a base to neutralize the acidic byproduct. For instance, reacting this compound with an acyl chloride (R-COCl) in a suitable solvent like pyridine (B92270) or in the presence of a non-nucleophilic base like triethylamine (B128534) yields the corresponding N-acylated derivative. The use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) facilitates amide bond formation directly from a carboxylic acid and the amine under mild conditions. masterorganicchemistry.com
Ester Synthesis: The carboxylic acid group can be esterified through several methods. The classic Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common approach. Alternatively, for more sensitive substrates, reaction with an alkyl halide under basic conditions can yield the desired ester. Acid anhydrides also react with alcohols, a process known as alcoholysis, to produce esters. libretexts.org
| Derivative Type | General Reaction | Reagents and Conditions |
|---|---|---|
| Amide | R-NH₂ + R'-COCl → R-NH-CO-R' + HCl | Acyl chloride, pyridine or triethylamine |
| Amide | R-NH₂ + (R'-CO)₂O → R-NH-CO-R' + R'-COOH | Acid anhydride, heat |
| Amide | R-NH₂ + R'-COOH → R-NH-CO-R' + H₂O | DCC or other coupling agents |
| Ester | R-COOH + R'-OH ⇌ R-COO-R' + H₂O | Acid catalyst (e.g., H₂SO₄), heat |
| Ester | R-COOH + R'-X → R-COO-R' + HX | Base (e.g., NaH), alkyl halide |
| Ester | R-COOH + (R'-CO)₂O → R-COO-CO-R' + R'-COOH | Acid anhydride, base (e.g., pyridine) libretexts.org |
Formation of Substituted Amine Derivatives
Further functionalization of the amino group can lead to a diverse array of substituted amine derivatives, which can be pivotal for tuning the molecule's properties.
Alkylation: The primary amino group can undergo alkylation to form secondary and tertiary amines. This is typically achieved by reacting the amino compound with alkyl halides. However, controlling the extent of alkylation can be challenging, often leading to a mixture of products (polyalkylation). youtube.com Reductive amination, a two-step process involving the formation of an imine or Schiff base with an aldehyde or ketone followed by reduction, offers a more controlled method for synthesizing secondary and tertiary amines. nih.gov
Acylation: As mentioned in the amide synthesis section, acylation of the amino group is a straightforward process using acyl chlorides or anhydrides. youtube.commasterorganicchemistry.com This reaction is generally high-yielding and specific, providing a reliable method for introducing various acyl groups. The resulting amides are typically more stable and less basic than the parent amine.
The bifunctional nature of this compound makes it a valuable precursor for the synthesis of complex heterocyclic systems. The amino and carboxylic acid groups can react with suitable reagents to form fused or appended heterocyclic rings. For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of various nitrogen-containing heterocycles. The synthesis of quinazolinones from amino acids is a well-established route, highlighting the potential for this compound to be incorporated into such ring systems. nih.gov The incorporation of amino acid motifs into heterocyclic structures is a significant strategy in the development of new pharmacologically active compounds. nih.gov
Modification of the Carboxylic Acid Moiety
The carboxylic acid group is another key site for functionalization, offering pathways to a range of derivatives beyond simple esters.
The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com This reaction proceeds through an aldehyde intermediate, which is immediately further reduced to the alcohol. libretexts.org The use of milder or more selective reducing agents is necessary to isolate the aldehyde. For instance, conversion of the carboxylic acid to an acid chloride followed by reduction with a hindered reducing agent like lithium tri-tert-butoxyaluminum hydride can yield the corresponding aldehyde. youtube.com Borane (BH₃) in tetrahydrofuran (B95107) (THF) is another effective reagent for reducing carboxylic acids to primary alcohols and is often preferred for its selectivity and milder reaction conditions. libretexts.org
| Product | Reducing Agent | Notes |
|---|---|---|
| Primary Alcohol | Lithium aluminum hydride (LiAlH₄) libretexts.orgyoutube.com | Strong, non-selective reducing agent. |
| Primary Alcohol | Borane (BH₃/THF) libretexts.org | More selective than LiAlH₄. |
| Aldehyde | 1. SOCl₂ or (COCl)₂ 2. Lithium tri-tert-butoxyaluminum hydride youtube.com | Requires conversion to an acid chloride first. |
Acyl Halide Formation: Carboxylic acids can be converted to more reactive acyl halides, typically acyl chlorides, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.org These acyl halides are versatile intermediates for the synthesis of esters, amides, and other carboxylic acid derivatives. masterorganicchemistry.com
Anhydride Formation: Acid anhydrides can be prepared from carboxylic acids, often via the corresponding acyl chloride. The reaction of an acyl chloride with a carboxylate salt or another equivalent of the carboxylic acid (often in the presence of a dehydrating agent or a base like pyridine) yields the anhydride. libretexts.orgpressbooks.pub Symmetrical or mixed anhydrides can be synthesized depending on the reactants used. thieme-connect.de
Derivatization and Functionalization Strategies
The unique structural arrangement of 3-amino-4-cyclopropylbenzoic acid, featuring an electron-donating amino group and a sterically demanding cyclopropyl (B3062369) group ortho to each other, alongside a deactivating carboxyl group, presents a distinct reactivity profile. These functional groups serve as handles for a variety of derivatization and functionalization strategies aimed at modifying the molecule's electronic properties, extending its scaffold, or incorporating it into larger, more complex structures.
Theoretical and Computational Investigations
Molecular Structure and Conformation Analysis
The three-dimensional arrangement of atoms and the flexibility of a molecule are crucial for its chemical behavior and biological activity.
A DFT study would typically begin by optimizing the molecular geometry to find the lowest energy arrangement of the atoms. This would provide precise information on bond lengths, bond angles, and dihedral angles. For 3-Amino-4-cyclopropylbenzoic acid, key parameters would include the geometry of the benzene (B151609) ring, the orientation of the amino and carboxylic acid groups, and the conformation of the cyclopropyl (B3062369) ring relative to the aromatic plane. It is expected that the presence of the electron-donating amino group and the electron-withdrawing carboxylic acid group would induce some distortion in the benzene ring from a perfect hexagon.
The presence of rotatable single bonds in this compound gives rise to different possible conformations. The primary sources of conformational flexibility are the rotation around the bond connecting the carboxylic acid group to the benzene ring and the bond connecting the cyclopropyl group.
A systematic conformational search would reveal the relative energies of different spatial arrangements. For instance, the orientation of the hydroxyl group in the carboxylic acid relative to the carbonyl group can exist in syn and anti conformations. Similarly, the cyclopropyl group can rotate, although steric hindrance with the adjacent amino group might limit the range of motion. The amino group itself can also exhibit different pyramidalization angles. Understanding the energy differences between these conformers is essential, as the most stable conformer will be the most populated at equilibrium and likely dictate the molecule's interactions.
Electronic Structure Analysis
The arrangement of electrons within a molecule governs its reactivity and spectroscopic properties.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com
Highest Occupied Molecular Orbital (HOMO): The HOMO is the outermost orbital containing electrons and acts as an electron donor. youtube.com In this compound, the electron-rich amino group and the phenyl ring are expected to contribute significantly to the HOMO. The energy of the HOMO is related to the ionization potential and indicates the molecule's susceptibility to electrophilic attack. youtube.com
Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.com The carboxylic acid group, being electron-withdrawing, is expected to have a significant influence on the LUMO's location and energy. The energy of the LUMO is related to the electron affinity and points to the molecule's reactivity towards nucleophiles. youtube.com
The energy gap between the HOMO and LUMO is a critical parameter for molecular stability. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.
Table 1: Key Concepts in Frontier Molecular Orbital Theory
| Concept | Description | Relevance to this compound |
|---|---|---|
| HOMO | Highest energy molecular orbital that is occupied by electrons. Associated with the ability to donate electrons (nucleophilicity). | Likely localized on the electron-rich amino group and benzene ring. |
| LUMO | Lowest energy molecular orbital that is unoccupied by electrons. Associated with the ability to accept electrons (electrophilicity). | Likely influenced by the electron-withdrawing carboxylic acid group. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap generally indicates higher reactivity. | The interplay of the amino, cyclopropyl, and carboxyl groups will determine this value. |
The distribution of electrons in a molecule is rarely uniform. An electrostatic potential (ESP) map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net
For this compound, an ESP map would likely show:
Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carboxylic acid and potentially on the nitrogen atom of the amino group, indicating regions susceptible to electrophilic attack.
Positive Potential (Blue): Located around the hydrogen atoms of the carboxylic acid and the amino group, representing acidic protons and sites for nucleophilic interaction.
This charge distribution is a direct consequence of the different electronegativities of the atoms and the resonance and inductive effects of the substituents on the benzene ring.
Aromaticity: The benzene ring in this compound is the core of its aromatic character. Computational methods can quantify this aromaticity through indices like the Nucleus-Independent Chemical Shift (NICS). The substituents—amino, cyclopropyl, and carboxyl groups—can influence the electron delocalization within the ring, but are not expected to disrupt its fundamental aromaticity.
Tautomerism: Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. For this compound, several tautomeric forms are theoretically possible, although some may be highly unstable. The most significant would be the zwitterionic form, where the proton from the carboxylic acid is transferred to the amino group.
The equilibrium between the neutral and zwitterionic forms is highly dependent on the environment (e.g., solvent polarity, pH). Computational studies can predict the relative stabilities of these tautomers in both the gas phase and in solution, which is crucial for understanding its behavior in different chemical and biological contexts. Another potential, though less likely, tautomerism could involve the enol form of the carboxylic acid.
Reaction Mechanism Prediction and Validation
Theoretical and computational chemistry offers powerful tools to elucidate the potential reaction mechanisms involving this compound. By modeling the interactions and energy changes at a molecular level, researchers can predict and validate reaction pathways, providing insights that are often difficult to obtain through experimental means alone.
The prediction of reaction mechanisms hinges on the ability to locate the transition state (TS) and calculate the associated energy barrier. The transition state represents the highest energy point along the reaction coordinate, and its structure determines the feasibility and kinetics of a chemical transformation. For a molecule like this compound, which could be involved in various reactions such as amide bond formation or electrophilic aromatic substitution, identifying the transition state is crucial.
Table 1: Illustrative Energy Barriers for a Hypothetical Reaction of an Aminobenzoic Acid Derivative
| Reaction Pathway | Catalyst | Calculated Activation Energy (kcal/mol) |
| Pathway A | None | 35.2 |
| Pathway B | Acid | 25.8 |
| Pathway C | Enzyme | 15.1 |
| Note: This table is illustrative and based on general principles of computational chemistry applied to similar compounds. Specific values for this compound would require dedicated computational studies. |
The solvent environment can significantly influence reaction pathways and rates. Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, through a continuum model that represents the solvent as a uniform dielectric medium. These models help in understanding how the polarity and specific interactions of the solvent can stabilize or destabilize reactants, intermediates, and transition states.
For aminobenzoic acids, the solvent can affect the protonation state of the amino and carboxylic acid groups, which in turn influences their reactivity. Studies on ortho-aminobenzoic acid have shown that both general and specific solute-solvent interactions impact its spectroscopic properties, which are related to its electronic structure and reactivity nih.gov. For example, in solvents that can act as hydrogen bond donors or acceptors, the reaction pathway may be altered compared to a non-polar solvent. Computational investigations into the photochemistry of p-aminobenzoic acid (PABA) derivatives have also highlighted the solvent-dependent nature of their degradation pathways acs.orgacs.org. The rate of degradation was found to be dependent on the solvent environment, indicating that the stability of intermediates and transition states is solvent-specific acs.org.
This compound and its derivatives are of interest in medicinal chemistry, particularly as enzyme inhibitors. google.comgoogle.com Understanding the catalytic mechanisms of how these molecules interact with biological targets is crucial for drug design. Computational methods can elucidate these mechanisms by modeling the enzyme's active site and the binding of the inhibitor.
Docking studies, a key computational technique, can predict the binding mode of a ligand within the active site of a protein. This can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that contribute to the inhibitory activity. For example, molecular docking studies on aminobenzoic acid derivatives have been used to understand their binding modes as cholinesterase inhibitors researchgate.net.
Furthermore, Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed to study the enzymatic reaction itself. In this approach, the reactive part of the system (the substrate and key active site residues) is treated with a high level of quantum mechanics theory, while the rest of the enzyme is treated with a more computationally efficient molecular mechanics force field. This allows for the study of bond-breaking and bond-forming steps within the complex environment of the enzyme. While specific studies on this compound are not published, research on how aminobenzoic acid derivatives can obstruct the induced fit mechanism in the ribosome's catalytic center demonstrates the power of these computational approaches in elucidating catalytic mechanisms. nih.govacs.org Serine proteases, for instance, utilize a catalytic triad (B1167595) in their active site, and the mechanism involves acid-base catalysis, covalent catalysis, and stabilization of the transition state through an oxyanion hole. nih.gov An inhibitor like this compound could potentially interfere with any of these steps. asdlib.orgyoutube.com
Non-Covalent Interactions
Non-covalent interactions play a pivotal role in determining the structure, stability, and function of molecules. For this compound, these interactions are critical in its aggregation behavior, crystal packing, and interaction with biological targets.
The presence of both a carboxylic acid group (a hydrogen bond donor and acceptor) and an amino group (a hydrogen bond donor and acceptor) in this compound allows for the formation of extensive hydrogen bonding networks. These networks are fundamental to the supramolecular structure of the compound in the solid state and its interactions in solution.
Studies on related aminobenzoic acids have revealed various hydrogen bonding motifs. In the crystal structure of 4-aminobenzoic acid bromide salts, the ions are connected through N-H···Br, N-H···O, and O-H···Br hydrogen bonds, forming two-dimensional networks. acs.org The classic carboxylic acid dimer motif is not always present, indicating the competitive nature of the different hydrogen bonding possibilities. acs.org Computational studies on o-aminobenzoic acid have also predicted a variety of hydrogen bond motifs involving the amino and carboxylic acid groups. researchgate.net The interplay between different types of hydrogen bonds, such as carboxylic-amino and carboxylic-carboxylic interactions, has been shown to be concentration-dependent in solutions of p-aminobenzoic acid. acs.org
Table 2: Potential Hydrogen Bonding Interactions in this compound
| Donor | Acceptor | Type of Hydrogen Bond |
| Carboxyl -OH | Carboxyl C=O | Intermolecular (Dimer formation) |
| Carboxyl -OH | Amino -NH2 | Intermolecular |
| Amino -NH2 | Carboxyl C=O | Intermolecular |
| Amino -NH2 | Amino -NH2 | Intermolecular |
| Note: The actual hydrogen bonding network will depend on the specific crystalline polymorph or the solution conditions. |
The predictable formation of specific, ordered structures through non-covalent interactions is the basis of supramolecular chemistry. The ability to predict the supramolecular assembly of this compound is important for understanding its solid-state properties and for the design of new materials.
Stacking Interactions and Crystal Packing Energetics
Computational studies on analogous aromatic systems, such as substituted benzoic acids and cyclopropylbenzene (B146485) derivatives, provide a robust framework for understanding the forces at play. The primary interactions expected to dictate the crystal packing of this compound are hydrogen bonds involving the carboxylic acid and amino groups, and π-π stacking interactions between the aromatic rings. The presence and orientation of the cyclopropyl group are expected to introduce significant steric and electronic effects that modulate these interactions.
Stacking Interactions:
In the case of this compound, the amino group acts as an electron-donating group, increasing the electron density of the aromatic ring. Conversely, the carboxylic acid group is electron-withdrawing. This electronic push-pull system can influence the quadrupole moment of the aromatic ring and, consequently, the preferred stacking geometry.
The cyclopropyl group, while being an alkyl substituent, has unique electronic properties due to the strained nature of its three-membered ring. It can engage in σ-π conjugation with the aromatic ring, behaving in some respects like an unsaturated group. This interaction influences the electron distribution of the benzene ring and can participate in stabilizing the crystal packing. Computational studies on cyclopropylbenzene have shown that the "bisected" conformation, where the plane of the cyclopropyl ring is perpendicular to the plane of the benzene ring, is energetically favored. acs.orgnih.govresearchgate.net This conformational preference will likely influence how the molecules of this compound pack in a crystal, potentially leading to specific and directional stacking arrangements.
Crystal Packing Energetics:
The strongest interactions are anticipated to be the hydrogen bonds formed by the carboxylic acid groups, which typically form dimeric structures with interaction energies in the range of -10 to -15 kcal/mol per dimer. The amino group can also participate in hydrogen bonding, both as a donor and an acceptor, further stabilizing the crystal structure. The π-π stacking interactions, while individually weaker than hydrogen bonds, collectively contribute significantly to the lattice energy due to the multiple contacts each molecule makes with its neighbors. The energy of a single π-π stacking interaction is typically in the range of -2 to -5 kcal/mol.
The bulky cyclopropyl group will also have a considerable impact on the crystal packing energetics. While it can contribute to favorable van der Waals interactions, its size will also introduce steric hindrance, potentially preventing the aromatic rings from achieving an optimal stacking geometry. The final crystal structure will represent the lowest energy compromise between maximizing attractive interactions and minimizing steric repulsion.
A hypothetical breakdown of the intermolecular interaction energies in a crystal of this compound, based on data from analogous systems, is presented in the table below. It is important to note that these are estimated values and the actual energies will depend on the specific polymorphic form adopted by the compound.
| Interaction Type | Functional Groups Involved | Estimated Energy Range (kcal/mol) | Expected Significance in Crystal Packing |
|---|---|---|---|
| Hydrogen Bonding (Dimer) | -COOH --- HOOC- | -10 to -15 | Very High (Primary motif) |
| Hydrogen Bonding | -NH₂ --- O=C | -3 to -7 | High |
| Hydrogen Bonding | -NH₂ --- N | -2 to -5 | Moderate |
| π-π Stacking | Aromatic Ring --- Aromatic Ring | -2 to -5 | High (Collective contribution) |
| C-H---π Interactions | Cyclopropyl C-H --- Aromatic Ring | -0.5 to -2.5 | Moderate |
| Van der Waals | All atoms | Variable | High (Sum of all contacts) |
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. While basic 1D ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, advanced 2D experiments are often necessary for unambiguous assignment of all signals, especially in complex molecules.
Advanced 1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC)
For a molecule like 3-Amino-4-cyclopropylbenzoic acid, a combination of 2D NMR experiments is essential for complete structural assignment. These experiments reveal connectivity between atoms through chemical bonds.
COSY (Correlation Spectroscopy) : This proton-detected 2D experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would show correlations between the protons on the aromatic ring and, crucially, within the cyclopropyl (B3062369) ring system, helping to confirm its integrity and the substitution pattern. A cross-peak would be expected between the methine proton and the methylene (B1212753) protons of the cyclopropyl group.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). columbia.edu This is instrumental in assigning the carbon signals of the aromatic ring and the cyclopropyl group by linking them to their known proton chemical shifts. columbia.edu For instance, the signals for the CH, CH₂, and CH₃ groups can be distinguished. columbia.edu
Table 1: Predicted 2D NMR Correlations for this compound
| Interacting Nuclei (Proton → Carbon) | Expected HMBC Correlation | Interacting Nuclei (Proton ↔ Proton) | Expected COSY Correlation |
| Aromatic Protons → Carboxyl Carbon | Yes | Aromatic Proton ↔ Aromatic Proton | Yes (ortho, meta) |
| Cyclopropyl Protons → Aromatic Carbons | Yes | Cyclopropyl Methine ↔ Cyclopropyl Methylene | Yes |
| Aromatic Protons → Cyclopropyl Carbons | Possible (weak) |
Deuterium (B1214612) Labeling for Mechanistic Insights
Deuterium (²H) labeling is a powerful technique used to trace the path of atoms through a chemical reaction, thereby elucidating reaction mechanisms. nih.gov In the context of synthesizing or studying reactions of this compound, specific protons could be replaced with deuterium.
For example, if studying the mechanism of an electrophilic aromatic substitution on the benzene (B151609) ring, one could use a deuterated starting material. By analyzing the position of the deuterium in the final product via NMR or MS, one can determine the regioselectivity of the reaction and gain insights into the stability of intermediates. Similarly, deuterium labeling on the cyclopropyl ring could be used to probe its stability and potential ring-opening reactions under various conditions. Studies on related compounds have shown that deuterium labeling can significantly alter reaction kinetics (a phenomenon known as the kinetic isotope effect), providing further mechanistic details. rsc.org
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₁₀H₁₁NO₂), the expected exact mass can be calculated. HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would measure the mass of the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ with high precision (often to within 5 ppm). This allows for the confident determination of the molecular formula, distinguishing it from other isomers or compounds with the same nominal mass.
Table 2: HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass | Observed Mass (Hypothetical) |
| [M+H]⁺ | C₁₀H₁₂NO₂⁺ | 178.0863 | 178.0861 |
| [M-H]⁻ | C₁₀H₁₀NO₂⁻ | 176.0717 | 176.0719 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS or MS²) involves multiple stages of mass analysis. nih.gov First, the parent ion of interest (e.g., the [M+H]⁺ ion of this compound) is selected. This ion is then fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed. unito.it The fragmentation pattern provides a "fingerprint" of the molecule and reveals its structural components. nih.gov
For this compound, characteristic fragmentation pathways would be expected:
Loss of H₂O: From the carboxylic acid group.
Loss of CO₂: Decarboxylation is a common fragmentation for benzoic acids.
Cleavage of the cyclopropyl ring: This can lead to a series of characteristic losses.
Loss of NH₃: From the amino group.
Analysis of these fragmentation pathways allows for the confirmation of the different functional groups and their connectivity within the molecule. The study of fragmentation patterns in related amino acids and cyclic compounds provides a basis for interpreting these spectra. unito.itnih.gov
Application in Reaction Monitoring
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for monitoring the progress of a chemical reaction in real-time. nih.govnih.gov For the synthesis of this compound, a chemist could take small aliquots from the reaction mixture at different time points and analyze them by LC-MS.
This allows for the tracking of the disappearance of starting materials and the appearance of the desired product. The high sensitivity and speed of MS make it possible to also detect reaction intermediates and by-products, even at very low concentrations. This information is invaluable for optimizing reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and purity. Techniques like Multiple Reaction Monitoring (MRM) can be used for highly specific and quantitative analysis of the target compound within the complex reaction mixture. nih.gov
X-ray Diffraction Analysis
X-ray diffraction techniques are indispensable for determining the solid-state structure of crystalline materials like this compound. By analyzing the pattern of diffracted X-rays, researchers can deduce the arrangement of atoms and molecules within a crystal lattice.
Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Crystal Packing
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional structure of a molecule, including its absolute stereochemistry and the intricate details of its crystal packing. While a specific crystal structure for this compound is not publicly available, analysis of related aminobenzoic acid derivatives provides a clear indication of its expected structural characteristics. nih.govmdpi.com
Molecules of this class typically crystallize in common space groups such as P21/c (monoclinic) or P-1 (triclinic). mdpi.comgrowingscience.com The crystal structure of an analogous compound, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, was found to be in the monoclinic system with the space group P21/c. growingscience.com The fundamental unit within the crystal would consist of the this compound molecule, likely exhibiting zwitterionic character where the amino group is protonated (-NH3+) and the carboxylic acid group is deprotonated (-COO⁻). nih.gov
Table 1: Representative Crystallographic Data for an Analogous Aminobenzoic Acid Derivative Note: This data is for a related compound and serves as an illustrative example.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | growingscience.com |
| Space Group | P21/c | growingscience.com |
| a (Å) | 3.817(3) | growingscience.com |
| b (Å) | 13.533(10) | growingscience.com |
| c (Å) | 19.607(15) | growingscience.com |
| β (°) | 93.401(10) | growingscience.com |
| Volume (ų) | 1011.9(3) | growingscience.com |
| Z | 4 | growingscience.com |
Powder X-ray Diffraction for Polymorphism Studies
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of materials science and pharmaceutical development. nih.gov Powder X-ray diffraction (PXRD) is the primary tool for investigating and identifying different polymorphs of a crystalline solid like this compound. google.comresearchgate.net
Each polymorph, having a unique crystal lattice, will produce a distinct PXRD pattern, characterized by a unique set of peak positions (in degrees 2θ) and relative intensities. researchgate.net By comparing the PXRD pattern of a newly synthesized batch to established patterns of known polymorphs, one can identify the form present. mdpi.com For instance, a study on sulfadimidine/4-aminosalicylic acid cocrystals demonstrated how different preparation methods (liquid-assisted milling vs. spray drying) yielded two distinct polymorphic forms, each with a unique PXRD pattern. nih.gov
The PXRD technique is also invaluable for monitoring phase transformations between polymorphs, which can be induced by changes in temperature, pressure, or humidity. google.com This is crucial for ensuring the stability and consistency of the material.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the molecular vibrations of a sample. These methods are exceptionally useful for functional group identification and for obtaining a detailed "fingerprint" of the molecule. core.ac.ukresearchgate.net
Vibrational Mode Analysis for Functional Group Identification
The IR and Raman spectra of this compound are expected to display characteristic bands corresponding to its constituent functional groups. The analysis of related aminobenzoic acids provides a strong basis for assigning these vibrational modes. researchgate.netresearchgate.net
-NH₂ Group Vibrations: The amino group will exhibit symmetric and asymmetric N-H stretching vibrations, typically in the 3300-3500 cm⁻¹ region. N-H bending (scissoring) vibrations are expected around 1600-1650 cm⁻¹.
-COOH Group Vibrations: The carboxylic acid group shows a very broad O-H stretching band from 2500-3300 cm⁻¹, often overlapping with C-H stretches, due to strong hydrogen bonding in the solid state. nih.gov The carbonyl (C=O) stretching vibration is a prominent feature, usually appearing as a strong band in the IR spectrum around 1680-1710 cm⁻¹. nih.gov
Aromatic Ring and Cyclopropyl Vibrations: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. core.ac.uk C=C stretching vibrations within the benzene ring give rise to several bands in the 1450-1600 cm⁻¹ region. The C-H bonds of the cyclopropyl group will also have characteristic stretching and bending frequencies.
C-N and C-C Vibrations: The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range. core.ac.uk
Table 2: Expected Vibrational Frequencies for this compound Note: These are representative frequency ranges based on analogous compounds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (Broad) | -COOH |
| N-H Stretch | 3300 - 3500 | -NH₂ |
| Aromatic C-H Stretch | 3000 - 3100 | Ar-H |
| C=O Stretch | 1680 - 1710 | -COOH |
| N-H Bend | 1600 - 1650 | -NH₂ |
| Aromatic C=C Stretch | 1450 - 1600 | Benzene Ring |
| C-N Stretch | 1250 - 1350 | Ar-NH₂ |
In-situ IR for Reaction Monitoring
In-situ Infrared (IR) spectroscopy is a powerful process analytical technology (PAT) that allows for real-time monitoring of chemical reactions. By inserting an IR probe directly into the reaction vessel, spectra can be collected continuously, providing valuable kinetic and mechanistic information.
For the synthesis of this compound, for example, in a reaction involving the amination of a precursor like 3-fluoro-4-cyclopropylbenzoic acid, in-situ IR could be used to track the progress of the reaction. One would monitor the disappearance of a characteristic vibrational band of the reactant (e.g., a C-F bond vibration) while simultaneously observing the appearance and growth of peaks corresponding to the product's amino group (e.g., the N-H bending mode). This real-time data allows for precise determination of reaction endpoints, identification of intermediates, and optimization of reaction conditions without the need for offline sampling and analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the spectrum is dominated by π→π* and n→π* transitions associated with the benzene ring and its substituents.
The UV-Vis spectrum of this compound in a suitable solvent (like ethanol (B145695) or acetonitrile) is expected to show distinct absorption bands. Based on data for similar aminobenzoic acids, one can predict the approximate location of these bands. sielc.com For instance, 3-aminobenzoic acid exhibits absorption maxima around 226 nm and 272 nm. sielc.com The presence of both the electron-donating amino group and the electron-withdrawing carboxylic acid group on the benzene ring, along with the cyclopropyl substituent, will influence the precise wavelengths of maximum absorbance (λ_max). The electronic transitions of the aromatic system are sensitive to the substitution pattern, which affects the energy levels of the molecular orbitals. nih.govnih.gov
Table 3: Predicted UV-Vis Absorption Maxima for this compound Note: Based on data for analogous compounds like 3-aminobenzoic acid.
| Predicted λ_max (nm) | Electronic Transition Type | Chromophore |
| ~220-240 | π→π | Benzene Ring |
| ~270-300 | π→π / n→π* | Benzene Ring / -COOH, -NH₂ |
Electronic Transitions and Conjugation Effects
The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) range is governed by the electronic transitions within the substituted benzene ring. The chromophore, the benzene ring itself, is modified by three distinct groups: an amino group (-NH2), a carboxylic acid group (-COOH), and a cyclopropyl group. The interaction of these substituents with the aromatic π-system dictates the energy and intensity of the absorption bands.
Amino Group (-NH2): As an auxochrome with a lone pair of electrons on the nitrogen atom, the amino group acts as a powerful electron-donating group through the resonance effect (+R). This donation of electron density to the aromatic ring increases the energy of the highest occupied molecular orbital (HOMO) and leads to a bathochromic (red) shift of the π→π* transitions to longer wavelengths.
Carboxylic Acid Group (-COOH): This group is an electron-withdrawing group (-R effect) and deactivates the ring. It lowers the energy of the lowest unoccupied molecular orbital (LUMO).
Cyclopropyl Group: The cyclopropyl group is unique. Due to the high p-character of its C-C bonds, it can extend the conjugation of an adjacent π-system, behaving similarly to a vinyl group. This extension of conjugation further stabilizes the excited state, contributing to a bathochromic shift.
The combined influence of the electron-donating amino group and the conjugating cyclopropyl group, positioned ortho to each other, significantly perturbs the electronic structure compared to unsubstituted benzoic acid. Modeling studies on similar aromatic amino acids confirm that electronic transitions are highly sensitive to the molecular geometry and substituent effects. rsc.org The resulting UV-Vis spectrum is expected to show characteristic absorption maxima that are shifted to longer wavelengths compared to simpler analogues like 3-aminobenzoic acid or benzoic acid.
| Compound | Key Substituents | Expected Electronic Effect | Predicted λmax Shift |
| Benzoic Acid | -COOH | Reference π→π* transition | Baseline |
| 3-Aminobenzoic Acid | -NH2 (meta to -COOH) | Strong electron donation (+R) | Significant Bathochromic Shift |
| This compound | -NH2, -Cyclopropyl | Strong electron donation (+R) and extended conjugation | Further Bathochromic Shift vs. 3-Aminobenzoic acid |
Quantitative Analysis in Reaction Progress
The synthesis of this compound requires careful monitoring to optimize yield and minimize the formation of impurities. Quantitative analytical techniques are crucial for tracking the consumption of reactants and the formation of the product over time.
High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose. Using a suitable stationary phase (e.g., C18) and mobile phase, it is possible to separate the starting materials, intermediates, the final product, and any potential side-products. A UV detector set to a wavelength where the product has strong absorbance (as determined from its UV-Vis spectrum) allows for quantification. By running samples from the reaction mixture at regular intervals, a kinetic profile of the reaction can be constructed.
For instance, in the production of structurally related compounds like 3-amino-4-hydroxybenzoic acid, quantitative analysis reveals the concentration of the target molecule and by-products, enabling the optimization of process parameters like dissolved oxygen levels. nih.gov A similar strategy would be employed for this compound, where a calibration curve created with a pure standard allows for the conversion of peak area from the chromatogram directly into concentration. This data is vital for determining the reaction endpoint and calculating the final yield. In more advanced setups, such as continuous-flow synthesis, real-time quantitative analysis is essential for maintaining optimal production and ensuring process safety. rsc.org
| Reaction Time (minutes) | Reactant A Conc. (M) | Intermediate B Conc. (M) | This compound Conc. (M) |
| 0 | 1.00 | 0.00 | 0.00 |
| 30 | 0.65 | 0.25 | 0.10 |
| 60 | 0.30 | 0.35 | 0.35 |
| 90 | 0.10 | 0.20 | 0.70 |
| 120 | <0.01 | 0.05 | 0.94 |
| 150 | <0.01 | <0.01 | 0.98 |
Role As a Key Intermediate/building Block in Advanced Chemical Synthesis
Precursor for Complex Organic Frameworks
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.netnih.gov The properties of MOFs, such as pore size, surface area, and chemical functionality, are highly tunable based on the choice of the metal and organic linker. researchgate.netnih.gov Aminobenzoic acids are valuable as organic ligands because the carboxylate group can coordinate with metal centers, while the amino group can either be a secondary coordination site or a functional pendant that lines the pores of the framework. rsc.org
While specific studies detailing the use of 3-amino-4-cyclopropylbenzoic acid in MOF synthesis are not prevalent, the principles of MOF construction suggest its potential as a valuable ligand. For instance, aminobenzoic acids like 4-aminobenzoic acid have been successfully incorporated into MOF structures. researchgate.net In one example, a titanium-organic framework, MOF-901, was synthesized using 4-aminobenzoic acid to generate amine-functionalized hexameric titanium clusters in situ. researchgate.net Similarly, a series of multifunctional MOFs (SNU-170–SNU-176) were synthesized using ligands with various functional pendants attached to a benzoic acid core. scilit.com
The presence of the cyclopropyl (B3062369) group in this compound would introduce a bulky, rigid, and non-polar substituent into a potential framework. This could influence the resulting topology and porosity of the MOF, potentially creating unique pore environments. The amino group provides a basic site that could enhance interactions with specific molecules, such as carbon dioxide, or serve as a point for post-synthetic modification. rsc.org
| Component | Function in MOF Synthesis | Potential Contribution of this compound |
| Carboxylic Acid | Coordinates with metal ions to form the framework structure. nih.gov | Primary binding site for linking with metal nodes. |
| Amino Group | Can act as a secondary coordination site or as a functional group within the pores. rsc.org | Introduces basicity and potential for H-bonding; site for post-synthetic modification. |
| Cyclopropyl Group | Influences the geometry and packing of the organic linkers. | Provides steric bulk, potentially leading to larger pore sizes and altered framework topology. |
Applications in Polymer Chemistry Research
The dual functionality of this compound, possessing both an amine and a carboxylic acid group, makes it a classic A-B type monomer for step-growth polymerization.
This compound is a potential monomer for the synthesis of aromatic polyamides (aramids). The polymerization would occur through the condensation reaction between the amino group of one monomer and the carboxylic acid group of another, forming an amide linkage. Wholly aromatic polyamides are known for their high thermal stability. google.com For example, poly(p-aminobenzoic acid), also known as poly-p-benzamide, is a high-performance polymer prepared from 4-aminobenzoic acid derivatives. google.com Similarly, poly(o-aminobenzoic acid) and poly(m-aminobenzoic acid) have been synthesized and studied. researchgate.netresearchgate.net
The inclusion of the 4-cyclopropyl substituent on the aromatic ring of the polymer backbone would be expected to impact the final properties of the material. The rigid and bulky nature of the cyclopropyl group could disrupt chain packing, potentially decreasing crystallinity while increasing solubility in organic solvents and raising the glass transition temperature. A related compound, 3-amino-4-hydroxybenzoic acid, is noted as a precursor for polybenzoxazole (PBO) ordered polymers, which are known for their exceptional thermal and mechanical properties. google.comresearchgate.net
In polymer chemistry, molecules with multiple reactive groups can be used as cross-linking agents to create network structures, enhancing the mechanical strength and thermal resistance of materials. While direct evidence for this compound as a cross-linking agent is not available, its bifunctional nature is a prerequisite for such applications. Furthermore, amino-acid-functionalized monomers are recognized as a versatile platform for developing polymers with tailored properties. nih.gov For instance, aminobenzoic acid groups have been grafted onto existing polymer backbones, such as styrene-divinylbenzene copolymers, to create functionalized resins for specific applications like antibiotic removal. mdpi.com
In a different context, specially designed amino acids containing photo-reactive groups, such as 3-cyanovinylcarbazole, have been incorporated into peptides to act as reversible photo-cross-linking agents to DNA, demonstrating the advanced functional roles that modified amino acids can play. google.com
Building Block for Specialty Chemicals
The distinct chemical handles on this compound make it a valuable starting material for the synthesis of a variety of specialty chemicals.
Many modern agrochemicals are complex organic molecules that require specialized building blocks for their synthesis. Substituted aminobenzoic acids are common structural motifs in this field. The synthesis of novel active ingredients often relies on the availability of intermediates that possess a unique combination of functional groups. A compound like this compound provides a scaffold that can be elaborated through reactions at the amino group (e.g., acylation, alkylation) or the carboxylic acid group (e.g., esterification, amidation) to build more complex target molecules.
Aromatic amines are fundamental precursors in the synthesis of azo dyes, which constitute a large and commercially significant class of colorants. nih.gov The synthesis involves a two-step process: diazotization followed by coupling. youtube.com
Diazotization: The amino group of this compound can be converted into a diazonium salt by treatment with a nitrous acid source (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures. google.com
Azo Coupling: The resulting diazonium salt is an electrophile that can react with an electron-rich aromatic compound (the coupling component), such as a phenol (B47542) or an aniline (B41778) derivative, to form an azo compound (–N=N–), which is the basic chromophore of azo dyes. nih.govgoogle.com
The final color and properties of the dye are determined by the specific structures of both the diazonium component and the coupling component. The presence of the cyclopropyl and carboxylic acid groups on the diazonium component derived from this compound would influence the electronic properties of the resulting dye molecule and, consequently, its color. Heterocyclic azo dyes, which often exhibit unique properties, can be synthesized from various amino-heterocyclic precursors. researchgate.netnih.gov For instance, azo dyes have been synthesized from precursors like 2-amino-3-cyano-4,6-diarylpyridines. nih.gov
| Reaction | Reagents | Intermediate/Product Type | Role of this compound |
| Diazotization | NaNO₂, HCl (aq), 0-5 °C | Diazonium Salt | Source of the aromatic amine. |
| Azo Coupling | Electron-rich aromatic (e.g., phenol, aniline) | Azo Compound | Provides the electrophilic diazonium component for the coupling reaction. |
Intermediate in the Synthesis of Chiral Compounds
The asymmetric synthesis of unnatural α-amino acids is a fundamental area of research as these molecules are key components in many biologically relevant compounds. rsc.org The development of stereoselective methods for preparing optically pure α-aminophosphonic acids and their derivatives, which are structurally similar to natural α-amino acids, has been a significant focus in organic chemistry. nih.govmdpi.com General strategies in asymmetric synthesis often involve the use of chiral auxiliaries, chiral catalysts, or starting with a molecule from the chiral pool. nih.govyoutube.com
While specific documented syntheses employing this compound as a direct precursor for chiral compounds are not extensively reported in the provided literature, its structure is well-suited for such applications. Unnatural amino acids can be synthesized through methods like photoredox-mediated C–O bond activation, using a chiral N-sulfinyl imine as a radical acceptor to ensure stereocontrol. rsc.org The amino group on the this compound scaffold provides a reactive handle that could be derivatized to participate in various stereoselective transformations. For instance, it could be condensed with aldehydes to form imines, which are key intermediates in the synthesis of α-aminophosphonates. nih.gov The synthesis of complex chiral molecules, such as (−)-halichonic acid, often relies on the strategic use of amino acid building blocks and intramolecular reactions to establish multiple stereocenters. nih.gov Therefore, this compound represents a potential starting material for tailor-made amino acids and other complex chiral targets.
Exploration in Materials Science Research
The unique electronic and structural characteristics of this compound make it an interesting candidate for research in materials science, particularly in the development of energetic and functional materials.
Formation of Energetic Materials (Chemical Stability Aspects)
Energetic materials are a class of substances that store a high amount of chemical energy. chemistry-chemists.com The synthesis of novel energetic compounds often focuses on nitrogen-rich heterocyclic structures, such as those based on furazan, tetrazole, or oxadiazole rings, to achieve high performance and good thermal stability. nih.govchemistry-chemists.comnih.gov Compounds like 3-amino-4-amidoximinofurazan (AAOF) serve as critical precursors for a variety of high-energy furazan-based materials. rsc.orgresearchgate.net
The structure of this compound contains features relevant to energetic materials. The aminobenzoic acid framework is a common structural motif, and its derivatives can be used in the synthesis of more complex molecules. The introduction of a cyclopropyl group is of particular interest regarding chemical stability. The cyclopropyl group is known to be exceptionally effective at stabilizing adjacent carbocations and other electron-deficient centers through hyperconjugation, a phenomenon sometimes referred to as "dancing resonance". koreascience.krquora.com This stabilization effect is significant, with computational studies showing that a cyclopropyl group stabilizes a carbene more than an isopropyl group by nearly 9 kcal/mol. koreascience.krresearchgate.net This inherent stabilizing property of the cyclopropyl ring could be exploited to modulate the chemical stability of an energetic material. While the three-membered ring is strained, its ability to electronically stabilize other parts of the molecule is a critical factor that could be harnessed in the rational design of new energetic compounds with tailored stability and performance characteristics. acs.orgacs.org
Precursors for Functional Materials (e.g., optical properties, without specific device applications)
Aminobenzoic acids are versatile precursors for creating functional materials, including polymers with specific optical or electronic properties. nih.gov For example, 4-aminobenzoic acid has been used to functionalize graphene oxide in a one-step electrochemical exfoliation process, yielding a material with enhanced properties for supercapacitors. nih.gov The presence of both an amino group and a carboxylic acid group on this compound allows it to act as a monomer in polymerization reactions, enabling its incorporation into larger macromolecular structures.
The development of polymers with desirable optical properties, such as fluorescence, is an active area of research. researchgate.net The optical characteristics of a polymer are determined by the chromophores within its structure. By incorporating specific building blocks, the absorption and emission wavelengths of a material can be precisely tuned. While direct studies on polymers derived from this compound are not detailed, it is plausible that its integration into a polymer backbone could influence the final material's optical properties. The aminobenzoic acid moiety can act as part of a chromophore system, and the cyclopropyl group could further modulate the electronic environment, potentially affecting the fluorescence quantum yield and emission spectra. researchgate.net
Data Tables
Table 1: Potential Applications of this compound in Synthesis
| Field | Potential Role of this compound | Key Structural Features |
|---|---|---|
| Chiral Synthesis | Building block for unnatural amino acids and complex chiral molecules. rsc.orgnih.gov | Amino group for derivatization; rigid aromatic core. |
| Energetic Materials | Scaffold for novel energetic compounds with tailored chemical stability. | Cyclopropyl group for electronic stabilization; aminobenzoic acid core. koreascience.krquora.com |
| Functional Materials | Monomer for polymers with specific optical or electronic properties. | Amino and carboxylic acid groups for polymerization. nih.gov |
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-amino-4-amidoximinofurazan (AAOF) |
| 4-aminobenzoic acid |
| (-)-halichonic acid |
| α-aminophosphonic acid |
| Isopropyl alcohol |
| Hydrogen peroxide |
| Graphene oxide |
| Benzene (B151609) |
| Methyl chloride |
| Nitric acid |
| Sulfuric acid |
Q & A
Q. What synthetic methodologies are most effective for producing 3-Amino-4-cyclopropylbenzoic acid with high yield and purity?
The synthesis typically involves multi-step reactions, starting with functionalization of the benzoic acid backbone. Key steps include:
- Cyclopropane Ring Introduction : Use of cyclopropanation reagents (e.g., Simmons-Smith) or cross-coupling reactions to attach the cyclopropyl group at the 4-position .
- Amino Group Installation : Selective amination via Buchwald-Hartwig coupling or nitro group reduction, ensuring regioselectivity at the 3-position .
- Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) or preparative HPLC to achieve >95% purity .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- NMR : H and C NMR confirm regiochemistry (e.g., cyclopropyl protons at δ 0.5–1.5 ppm; aromatic protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]: 206.1) .
- IR Spectroscopy : Stretching frequencies for -NH (~3400 cm) and -COOH (~1700 cm) confirm functional groups .
Q. How can researchers design initial biological activity screens for this compound?
- Enzyme Inhibition Assays : Use fluorogenic substrates in kinetic assays (e.g., for proteases or kinases) to measure IC values .
- Microbial Susceptibility Testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) to determine MICs .
Advanced Research Questions
Q. How does steric hindrance from the cyclopropyl group influence reactivity in macrolactamization or cyclization reactions?
The ortho-positioned cyclopropyl group creates steric bulk, preventing macrolactamization in mutasynthesis experiments. For example, in geldanamycin derivative synthesis, this steric effect led to carbamoylated seco acid formation instead of the desired macrolactam . Mitigation strategies:
Q. What strategies resolve contradictions in reported biological activity data (e.g., variable IC50_{50}50 values across studies)?
- Assay Standardization : Control variables like pH (e.g., 7.4 for physiological conditions) and temperature (37°C) .
- Structural Analog Comparison : Test derivatives (e.g., 3-Amino-4-(cyclopentylamino)benzoic acid) to isolate steric/electronic contributions .
- Meta-Analysis : Use computational tools (e.g., molecular docking) to reconcile discrepancies in enzyme binding affinities .
Q. How can structure-activity relationship (SAR) studies optimize this compound for medicinal chemistry applications?
- Functional Group Modifications : Replace -COOH with ester prodrugs to enhance membrane permeability .
- Cyclopropyl Tuning : Test cyclopropane analogs (e.g., fluorinated cyclopropyl) to balance steric effects and target engagement .
- Pharmacophore Mapping : Use X-ray crystallography or Cryo-EM to identify critical binding interactions (e.g., hydrogen bonding with kinase ATP pockets) .
Data Contradiction and Validation
Q. How to validate conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Solubility Profiling : Use shake-flask method with HPLC quantification across solvents (e.g., water, DMSO, ethanol).
- pH-Dependent Studies : Measure solubility at pH 2 (stomach mimic) vs. pH 7.4 (bloodstream mimic). Data from analogs (e.g., 3-Amino-4-hydroxybenzoic acid) suggest solubility improves in basic conditions due to -COOH deprotonation .
Q. What experimental controls are critical when assessing cytotoxicity in mammalian cell lines?
- Negative Controls : Include untreated cells and vehicle-only (e.g., DMSO) samples.
- Positive Controls : Use staurosporine for apoptosis induction.
- Dose-Response Curves : Ensure linearity (R > 0.95) across 3–5 log concentrations to confirm reproducibility .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
